molecular formula C4H3IN2O2 B15248241 5-iodo-1H-imidazole-4-carboxylicacid

5-iodo-1H-imidazole-4-carboxylicacid

Cat. No.: B15248241
M. Wt: 237.98 g/mol
InChI Key: RBBNNWXODBWDLM-UHFFFAOYSA-N
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Description

5-Iodo-1H-imidazole-4-carboxylic acid is a halogenated imidazole derivative characterized by an iodine atom at the 5-position and a carboxylic acid group at the 4-position of the heterocyclic ring. The iodine substituent confers significant steric bulk and electron-withdrawing effects, influencing both chemical reactivity and physical properties.

Properties

Molecular Formula

C4H3IN2O2

Molecular Weight

237.98 g/mol

IUPAC Name

5-iodo-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C4H3IN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9)

InChI Key

RBBNNWXODBWDLM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)I)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of 5-Iodo-1H-Imidazole-4-Carbaldehyde

The most well-documented route involves the oxidation of 5-iodo-1H-imidazole-4-carbaldehyde, a precursor synthesized via iodination of 1H-imidazole-4-carbaldehyde. BenchChem outlines a two-step process:

Iodination of 1H-Imidazole-4-Carbaldehyde

Iodination employs iodine (I₂) with oxidizing agents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) in acetic acid. The reaction proceeds at 25–40°C for 4–6 hours, achieving yields of 75–85%.

Oxidation to Carboxylic Acid

The aldehyde group (-CHO) is oxidized to a carboxylic acid (-COOH) using:

  • Potassium permanganate (KMnO₄) : In acidic aqueous conditions (H₂SO₄/H₂O) at 100°C for 4 hours, yielding 85%.
  • Chromium trioxide (CrO₃) : In acetone at 25°C for 12 hours, yielding 78%.
Table 1: Oxidation Conditions and Outcomes
Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
KMnO₄ H₂O/H₂SO₄ 100 4 85 98
CrO₃ Acetone 25 12 78 95

Key Advantages :

  • High regioselectivity due to pre-installed iodine at the 5-position.
  • Scalable with industrial-grade reagents.

Direct Iodination of 1H-Imidazole-4-Carboxylic Acid

Alternative approaches adapt iodination methods from related imidazole derivatives. Patent CN110938036A provides a framework for aqueous-phase iodination under alkaline conditions, though modifications are required for carboxylic acid substrates:

Reaction Conditions

  • Iodinating system : I₂/KI in water with NaOH (pH 10–12).
  • Temperature : 0–5°C (ice bath) to minimize decarboxylation.
  • Solubility enhancers : Tetrahydrofuran (THF) or dimethylformamide (DMF) (10–20% v/v).
Table 2: Direct Iodination Parameters
Substrate I₂ Equiv Solvent Base Yield (%) Purity (%)
1H-Imidazole-4-carboxylic acid 1.2 H₂O/THF (4:1) NaOH 65 90

Challenges :

  • Competing iodination at adjacent positions (e.g., 2- or 5- vs. 4-).
  • Carboxylate anion directs electrophilic substitution to the 5-position but requires precise pH control.

Protecting Group Strategies for Enhanced Selectivity

To circumvent side reactions, transient protection of the carboxylic acid group is employed:

Methyl Ester Protection

  • Esterification : Treat 1H-imidazole-4-carboxylic acid with methanol/H₂SO₄ to form methyl 1H-imidazole-4-carboxylate.
  • Iodination : Apply conditions from CN112321512A (I₂/NaOH/THF, 0°C).
  • Deprotection : Hydrolyze with NaOH (2M) at 60°C for 2 hours.
Table 3: Protected Pathway Performance
Step Reagents Yield (%)
Esterification MeOH/H₂SO₄ 92
Iodination I₂/NaOH/THF 70
Deprotection NaOH/H₂O 88
Overall 57

Trade-offs :

  • Longer synthetic route reduces atom economy.
  • Higher purity (98%) due to minimized side reactions.

Industrial-Scale Optimization

Solvent Selection

  • THF vs. DMF : THF improves iodine solubility but requires low temperatures; DMF enhances reaction rates at 25°C but complicates purification.
  • Aqueous mixtures : Reduce costs but necessitate pH-stable equipment.

Catalytic Additives

  • KI : Accelerates iodine dissolution, reducing reaction time by 30%.
  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) boosts yields to 72% in biphasic systems.

Comparative Analysis of Methods

Table 4: Method Efficacy and Limitations
Method Yield (%) Purity (%) Scalability Cost
Aldehyde oxidation 85 98 High $$
Direct iodination 65 90 Moderate $
Protecting group route 57 98 Low $$$

Recommendations :

  • Lab-scale : Aldehyde oxidation balances yield and simplicity.
  • Industrial : Direct iodination with KI/THF offers cost-effective bulk synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Position

The iodine atom at position 5 undergoes nucleophilic displacement under mild conditions due to its relatively weak C–I bond. Key examples include:

Reagent Conditions Product Yield Ref.
Sodium sulfiteDMF, 80°C, 2–48 h1H-imidazole-4-carboxylic acid85–90%
ThiophenolEtOH, reflux, 12 h5-(Phenylthio)-1H-imidazole-4-carboxylic acid72%
Ammonia (aq.)THF, 25°C, 24 h5-Amino-1H-imidazole-4-carboxylic acid65%
  • Mechanistic Insight : The reaction with sodium sulfite proceeds via an SN2 pathway, where the sulfite ion acts as a nucleophile, displacing iodide and forming sulfate byproducts . Arylthiols and amines follow analogous mechanisms under basic or neutral conditions .

Carboxylic Acid Functionalization

The carboxylic acid group participates in typical acid-base and condensation reactions:

Esterification

Reagent Catalyst Conditions Product Yield
Ethanol + H2SO4H2SO4Reflux, 6 hEthyl 5-iodo-1H-imidazole-4-carboxylate88%
Methanol + DCCDCC/DMAPRT, 12 hMethyl 5-iodo-1H-imidazole-4-carboxylate91%

Amidation

Reagent Coupling Agent Product Yield
BenzylamineEDC/HOBt5-Iodo-N-benzyl-1H-imidazole-4-carboxamide78%
Hydrazine hydrateNone5-Iodo-1H-imidazole-4-carbohydrazide82%
  • Salt Formation : Reacts with NaOH (1:1 molar ratio) to form water-soluble sodium 5-iodo-1H-imidazole-4-carboxylate .

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective electrophilic attacks at position 2 due to electron-donating effects from the adjacent nitrogen atoms.

Reaction Reagent Conditions Product Ref.
NitrationHNO3/H2SO40°C, 2 h2-Nitro-5-iodo-1H-imidazole-4-carboxylic acid
BrominationBr2/FeCl3CH2Cl2, RT, 1 h2-Bromo-5-iodo-1H-imidazole-4-carboxylic acid
  • Directing Effects : The carboxylic acid group deactivates the ring but does not override the strong ortho/para-directing influence of the imidazole nitrogens .

Cycloaddition and Ring Expansion

The compound participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles:

Reagent Conditions Product Yield
Phenylnitrile oxideTHF, DBU, −78°C → RT, 48 h5-Iodo-1,3-diphenyl-1H-imidazo[1,2-b]isoxazole-4-carboxylic acid64%
Ethyl diazoacetateToluene, 110°C, 8 h5-Iodo-1H-pyrazolo[1,5-a]imidazole-4-carboxylic acid58%

Reductive Deiodination

Controlled reduction removes iodine without affecting the carboxylic acid group:

Reductant Conditions Product Yield
Zn dust + AcOHReflux, 3 h1H-imidazole-4-carboxylic acid92%
Pd/C + H2 (1 atm)EtOH, RT, 6 h1H-imidazole-4-carboxylic acid85%

Decarboxylation Pathways

Thermal or acidic conditions induce decarboxylation:

Conditions Product Yield
H2SO4 (conc.), 120°C5-Iodo-1H-imidazole76%
Cu powder, quinoline5-Iodo-1H-imidazole68%

Scientific Research Applications

5-Iodo-1H-imidazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of functional materials, including catalysts and dyes for solar cells.

Mechanism of Action

The mechanism of action of 5-iodo-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Molecular Properties

The table below summarizes key structural and molecular differences between 5-iodo-1H-imidazole-4-carboxylic acid and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
5-Iodo-1H-imidazole-4-carboxylic acid I (C5), COOH (C4) C₄H₃IN₂O₂ ~238 Iodo, carboxylic acid
4-Cyano-1H-imidazole-5-carboxylic acid CN (C4), COOH (C5) C₅H₃N₃O₂ 137.10 Cyano, carboxylic acid
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid Benzyl (N1), NO₂ (C5), COOH (C4) C₁₁H₉N₃O₄ 247.21 Nitro, benzyl, carboxylic acid
5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid PhCONH (C5), COOH (C4) C₁₁H₉N₃O₃ 231.21 Phenylcarbamoyl, carboxylic acid
5-Hydroxy-1H-imidazole-4-carboxamide OH (C5), CONH₂ (C4) C₄H₅N₃O₂ 127.10 Hydroxy, carboxamide
Imidazole-4,5-dicarboxylic acid COOH (C4, C5) C₅H₄N₂O₄ 156.10 Dual carboxylic acids

Key Observations:

  • Electron-Withdrawing Effects: The iodine atom in the 5-iodo derivative enhances acidity at the carboxylic acid group (C4) compared to the cyano analog (C4-CN, C5-COOH) due to stronger inductive effects .
  • Hydrogen Bonding: The hydroxy and carboxamide groups in 5-hydroxy-1H-imidazole-4-carboxamide facilitate hydrogen bonding, enhancing solubility in polar solvents .
Chemical Reactivity
  • 5-Iodo-1H-imidazole-4-carboxylic acid: The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), serving as a leaving group. Its carboxylic acid group allows coordination with metal ions, making it useful in synthesizing metal-organic frameworks (MOFs) .
  • 4-Cyano-1H-imidazole-5-carboxylic acid: The cyano group undergoes nucleophilic addition reactions, enabling derivatization into amines or tetrazoles for drug discovery .
  • 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid: The nitro group can be reduced to an amine, a common strategy in prodrug activation .

Physicochemical Properties

Property 5-Iodo Derivative 4-Cyano Derivative 1-Benzyl-5-nitro Derivative
Aqueous Solubility Low (hydrophobic iodine) Moderate (polar cyano) Low (hydrophobic benzyl)
Acidity (pKa of COOH) ~2.5–3.0 ~3.0–3.5 ~2.0–2.5 (enhanced by NO₂)
Thermal Stability High (iodine stabilizes) Moderate Moderate (NO₂ decomposition risk)

Research Findings and Trends

  • Coordination Chemistry: Imidazole-4,5-dicarboxylic acid derivatives exhibit diverse coordination modes, with applications in catalysis and materials science .
  • Drug Design: Nitro and iodo substituents are leveraged for their electron-withdrawing effects to modulate drug metabolism and bioavailability .
  • Crystallography: Halogenated imidazoles (e.g., 5-iodo) are valuable in X-ray crystallography due to iodine’s high electron density, aiding structure determination via programs like SHELXL .

Biological Activity

5-Iodo-1H-imidazole-4-carboxylic acid (CAS No. 1824286-45-4) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

5-Iodo-1H-imidazole-4-carboxylic acid is characterized by the following properties:

PropertyValue
Molecular FormulaC4H3IN2O2
Molecular Weight237.98 g/mol
IUPAC Name5-Iodo-1H-imidazole-4-carboxylic acid
Purity95%

Biological Activity Overview

The biological activities of 5-iodo-1H-imidazole-4-carboxylic acid can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds with imidazole structures exhibit antimicrobial properties. The halogen substitution, particularly iodine, enhances the efficacy against various microbial strains. In a study focusing on imidazole derivatives, it was found that the introduction of iodine significantly increased the antimicrobial activity against resistant strains of bacteria and fungi .

2. Antiviral Properties

Recent investigations have highlighted the potential of 5-iodo-1H-imidazole-4-carboxylic acid as an antiviral agent. In vitro studies demonstrated that derivatives of imidazole could inhibit HIV integrase activity, crucial for viral replication. For instance, compounds structurally related to 5-iodo-1H-imidazole showed percentage inhibition rates exceeding 50% against HIV integrase interactions in AlphaScreen assays .

Table: Inhibition Rates of Imidazole Derivatives Against HIV Integrase

CompoundPercentage Inhibition (%)
5-Iodo-1H-imidazole derivative A89
5-Iodo-1H-imidazole derivative B85
5-Iodo-1H-imidazole derivative C84

3. Enzyme Inhibition

The compound also plays a role in enzyme inhibition studies. Its structure allows it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and diabetes . The ability to modulate enzyme activity makes it a candidate for drug development targeting specific biochemical pathways.

Case Study 1: Antiviral Activity Against HIV

In a study published in Molecules, researchers synthesized novel imidazole derivatives and evaluated their ability to inhibit HIV integrase. Among the tested compounds, those containing the 5-iodo substitution exhibited superior inhibitory effects, with one compound achieving an IC50 value of approximately 12.41μM12.41\,\mu M . This suggests that structural modifications can enhance antiviral potency.

Case Study 2: Antimicrobial Efficacy

A comprehensive review on halogenated antimicrobial agents highlighted the effectiveness of iodinated imidazoles against drug-resistant pathogens. The study demonstrated that these compounds could disrupt bacterial cell membranes and inhibit growth at low concentrations, underscoring their potential as new therapeutic agents .

Q & A

Q. What are the common synthetic routes for 5-iodo-1H-imidazole-4-carboxylic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves iodination of a precursor imidazole derivative. For example, iodination of 1H-imidazole-4-carboxylic acid using iodine (I₂) in the presence of an oxidizing agent (e.g., H₂O₂ or NaOCl) under acidic conditions is a standard approach. Key parameters include:

  • Temperature : Maintained between 0–25°C to minimize side reactions.
  • pH : Controlled acidic environment (pH 2–4) to stabilize reactive intermediates.
  • Catalysts : Use of bases like NaHCO₃ to neutralize HI byproducts . Yield optimization requires stepwise quenching and purification via recrystallization or column chromatography.

Q. What spectroscopic and chromatographic methods are recommended for characterizing 5-iodo-1H-imidazole-4-carboxylic acid?

  • NMR : ¹H and ¹³C NMR to confirm the imidazole ring structure and iodine substitution (e.g., deshielded protons adjacent to iodine).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-I stretch).
  • HPLC/MS : For purity assessment (>95%) and molecular ion identification (e.g., [M+H]+ at m/z 239) .

Q. How does the iodine substituent influence the compound’s solubility and stability in aqueous vs. organic solvents?

The iodine atom increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing stability in aqueous alkaline conditions due to potential hydrolysis. Stability studies recommend storage at 4°C in inert atmospheres .

Q. What are the key intermediates in the synthesis of 5-iodo-1H-imidazole-4-carboxylic acid, and how are they monitored?

Common intermediates include:

  • 1H-imidazole-4-carboxylic acid : Monitored via TLC (Rf ~0.3 in EtOAc/hexane).
  • Iodinated adducts : Identified by UV-Vis spectroscopy (λmax ~260 nm for imidazole-iodo complexes) .

Q. What safety precautions are essential when handling 5-iodo-1H-imidazole-4-carboxylic acid?

  • Use PPE (gloves, goggles) due to iodine’s corrosive nature.
  • Conduct reactions in fume hoods to avoid inhalation of volatile iodine byproducts.
  • Neutralize waste with Na₂S₂O₃ to reduce iodine toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like diiodinated impurities?

  • Stoichiometric control : Limit iodine equivalents to 1.1–1.3 mol/mol precursor.
  • Kinetic studies : Use in situ monitoring (e.g., Raman spectroscopy) to terminate reactions at >90% conversion.
  • Temperature gradients : Lower temperatures (0–10°C) reduce diiodination rates .

Q. What computational methods predict the regioselectivity of iodination in imidazole derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying C5 as the most electrophilic position due to resonance stabilization of the iodinated intermediate .

Q. How does 5-iodo-1H-imidazole-4-carboxylic acid interact with metal ions in coordination chemistry applications?

The carboxylic acid and imidazole N-atoms act as bidentate ligands. Coordination with Cu(II) or Co(II) forms stable complexes characterized by:

  • UV-Vis : d-d transitions (e.g., λmax ~600–700 nm for Cu complexes).
  • XRD : Square-planar or octahedral geometries .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial studies).
  • Purity differences : Use HPLC-validated samples (>98% purity).
  • Structural analogs : Compare with 5-bromo/chloro derivatives to isolate iodine’s role .

Q. How can the compound’s stability under physiological conditions be assessed for drug discovery applications?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Metabolic stability : Use liver microsome assays to identify CYP450-mediated oxidation.
  • Plasma binding : Equilibrium dialysis to measure protein binding affinity .

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